

Sardomozide dihydrochloride reconstitution problems solutions

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Compound Focus: Sardomozide dihydrochloride

CAS No.: 138794-73-7

Cat. No.: S548218

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Frequently Asked Questions (FAQs)

- **What is the solubility of Sardomozide dihydrochloride?** Sardomozide dihydrochloride has good solubility in **DMSO** and is soluble in **water**. It is reported to be **insoluble in ethanol** [1].
- **What is the recommended storage condition?** The product should be stored sealed at **-20°C**, away from moisture [2].
- **For what purpose is this compound used?** Sardomozide dihydrochloride is a potent inhibitor of **S-adenosylmethionine decarboxylase (SAMDC)**, a key enzyme in polyamine biosynthesis. It also inhibits **polyamine oxidase** and exhibits broad-spectrum antiproliferative and antitumor activity in research [1].
- **Can I use this product in animal experiments?** The suppliers note that the product is "For research use only" and is not for administration to humans or animals. However, they do provide suggested *in vivo* formulation protocols [2] [1].

Troubleshooting Guide: Common Problems & Solutions

Problem	Possible Cause	Recommended Solution
Low solubility in DMSO	Moisture-absorbing (hygroscopic) DMSO reduces solubility	Use freshly opened, dry DMSO . Warm the solution and use sonication [2].
Solution preparation failure	Incorrect solvent choice (e.g., ethanol)	Avoid ethanol. Use DMSO or water as the primary solvent [1].
Unstable in vivo formulation	Precipitation in administration vehicle	Use suggested co-solvents (PEG 300, Tween 80) and add solvents in sequence, ensuring a clear solution at each step [2] [1].
Unexpected biological results	Compound degradation due to improper storage	Ensure continuous storage at -20°C in a sealed container to prevent degradation from moisture and temperature fluctuations [2].

Experimental Protocols

Preparing a 10 mM Stock Solution in DMSO

This is a standard method for creating a concentrated stock solution for cell-based assays.

- **Materials:** **Sardomozide dihydrochloride** (solid), anhydrous DMSO.
- **Procedure:**
 - Take a vial of **Sardomozide dihydrochloride** and allow it to warm to room temperature before opening.
 - Calculate the mass of powder needed. For example, to make 1 mL of a 10 mM solution, you would need 3.03 mg of **Sardomozide dihydrochloride** (MW: 303.19 g/mol).
 - Gently tap the vial to ensure all powder is at the bottom.
 - Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.
 - Cap the vial tightly and mix by inverting it several times. You can also **warm the solution to 60°C and briefly sonicate** to aid dissolution [2].
 - Once fully dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.

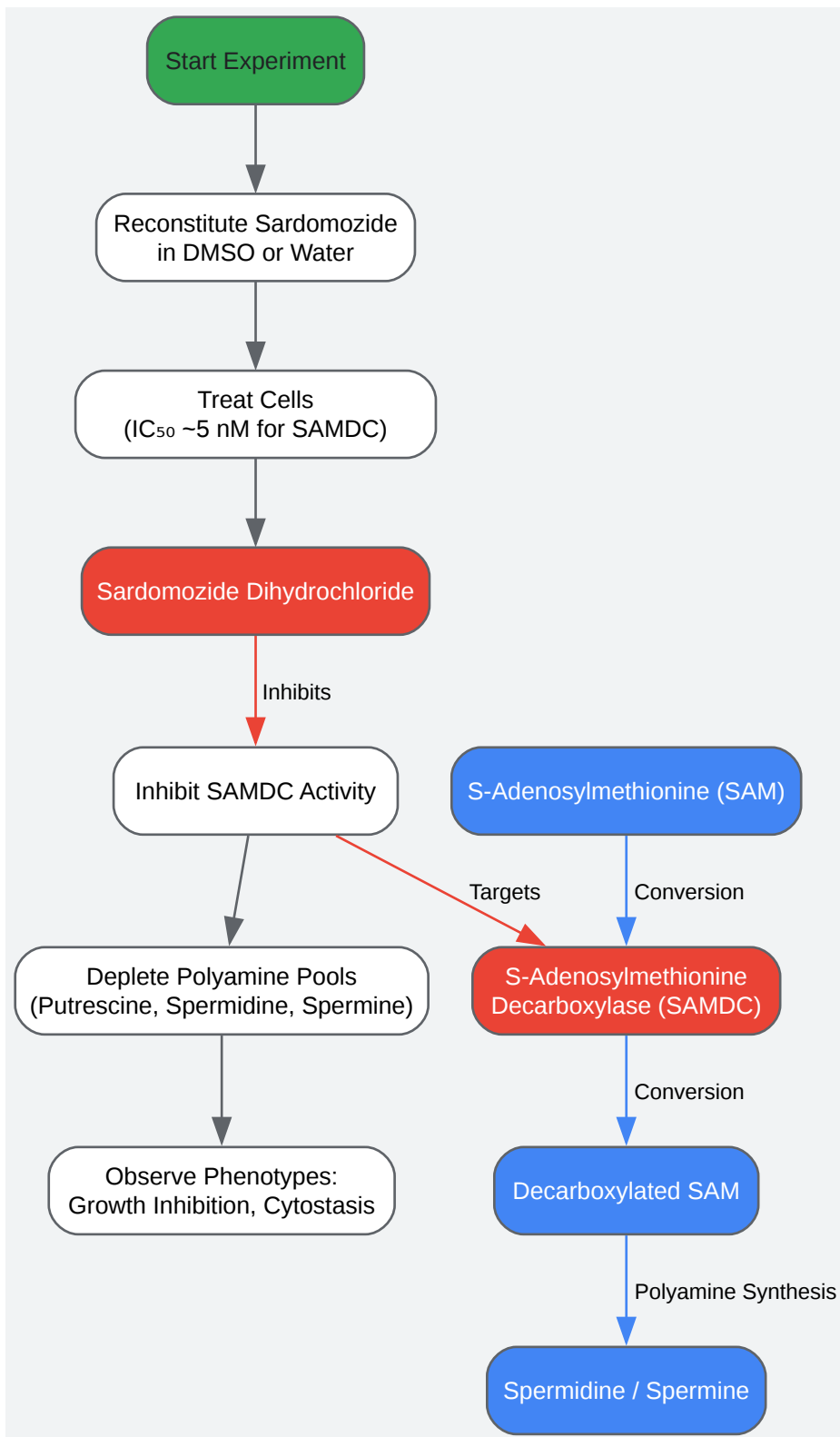
Preparing a 5 mg/mL Homogeneous Suspension for Animal Studies

For *in vivo* research where DMSO is not suitable for administration, a suspension in an aqueous vehicle can be prepared.

- **Materials:** **Sardomozide dihydrochloride** (solid), 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution.
- **Procedure:**
 - Add 5 mg of **Sardomozide dihydrochloride** to a 1.5 mL microcentrifuge tube.
 - Add 1 mL of 0.5% CMC-Na solution.
 - Vortex the mixture vigorously for several minutes to obtain a **homogeneous suspension** with a final concentration of 5 mg/mL [1].
 - Administer the suspension immediately after preparation.

Mechanism of Action and Experimental Workflow

To help contextualize your experiments, the following diagram illustrates the mechanism of **Sardomozide dihydrochloride** and a typical workflow for its use in cellular assays.



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The core mechanism involves **Sardomozide dihydrochloride** potently inhibiting the **SAMDC enzyme** ($IC_{50} = 5 \text{ nM}$) [2] [1]. This enzyme is crucial for converting S-adenosylmethionine (SAM) to decarboxylated SAM, which is a key aminopropyl group donor in the synthesis of spermidine and spermine. By blocking this step, the compound depletes intracellular polyamine pools, leading to antiproliferative effects [2] [1] [3].

Summary of Quantitative Data

For quick reference, here is a summary of the key quantitative information for **Sardomozide dihydrochloride**.

Parameter	Value	Source
Molecular Weight	303.19 g/mol	[2] [1]
CAS Number	138794-73-7	[2]
IC_{50} (SAMDC)	5 nM	[2] [1]
Stock Solubility (DMSO)	60 mg/mL (~197.89 mM)	[1]
Stock Solubility (Water)	8 mg/mL	[1]

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References

- Sardomozide dihydrochloride | Mechanism | Concentration [selleckchem.com]
- Sardomozide dihydrochloride (Synonyms: CGP 48664A) [medchemexpress.com]
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